molecular formula C18H21BrN6 B12240576 5-bromo-2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

5-bromo-2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B12240576
M. Wt: 401.3 g/mol
InChI Key: QNTBIRCLDUGFKQ-UHFFFAOYSA-N
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Description

5-bromo-2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that features a brominated pyrimidine ring, a piperazine moiety, and a cyclopropyl-substituted cyclopenta[d]pyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Piperazine attachment: The piperazine moiety is introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate catalysts.

    Cyclopropyl-substituted cyclopenta[d]pyrimidine formation: This step involves the cyclization of suitable precursors under controlled conditions to form the desired cyclopropyl-substituted structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced using suitable reagents, leading to the formation of different derivatives.

    Cyclization reactions: The piperazine and cyclopropyl-substituted cyclopenta[d]pyrimidine moieties can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in chloroform.

    Substitution: Various nucleophiles such as amines, thiols, and alcohols in the presence of catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-bromo-2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has several scientific research applications, including:

    Medicinal chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological research: It is used in studies to understand its interaction with various biological targets and pathways.

    Chemical synthesis:

    Industrial applications: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-bromo-2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-(piperazin-1-yl)pyrimidine : A simpler analog with a piperazine moiety attached to a brominated pyrimidine ring.
  • Cyclopropyl-substituted pyrimidines : Compounds with similar cyclopropyl-substituted structures but lacking the piperazine moiety.
  • Other brominated pyrimidines : Compounds with bromine atoms attached to different positions on the pyrimidine ring.

Uniqueness

5-bromo-2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine stands out due to its combination of a brominated pyrimidine ring, a piperazine moiety, and a cyclopropyl-substituted cyclopenta[d]pyrimidine structure. This unique combination of features gives it distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H21BrN6

Molecular Weight

401.3 g/mol

IUPAC Name

4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

InChI

InChI=1S/C18H21BrN6/c19-13-10-20-18(21-11-13)25-8-6-24(7-9-25)17-14-2-1-3-15(14)22-16(23-17)12-4-5-12/h10-12H,1-9H2

InChI Key

QNTBIRCLDUGFKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C(N=C2N3CCN(CC3)C4=NC=C(C=N4)Br)C5CC5

Origin of Product

United States

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